molecular formula C13H11ClINO2S B2709067 N-(2-chloro-4-iodophenyl)-4-methyl-benzenesulfonamide CAS No. 1988004-17-6

N-(2-chloro-4-iodophenyl)-4-methyl-benzenesulfonamide

Cat. No. B2709067
CAS RN: 1988004-17-6
M. Wt: 407.65
InChI Key: FDVRVTLILGSTHQ-UHFFFAOYSA-N
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Description

“N-(2-chloro-4-iodophenyl)acetamide” is a chemical compound with the CAS Number: 135050-05-4 . It has a molecular weight of 295.51 and its linear formula is C8H7ClINO . It is a solid at room temperature .


Molecular Structure Analysis

The SMILES string for “N-(2-chloro-4-iodophenyl)acetamide” is ClC1=C(NC©=O)C=CC(I)=C1 . The InChI code is 1S/C8H7ClINO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

“N-(2-chloro-4-iodophenyl)acetamide” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Cognitive Enhancement and Receptor Antagonism

Studies have investigated the role of certain sulfonamide derivatives as receptor antagonists with potential cognitive-enhancing properties. For instance, SB-399885, a potent, selective 5-HT6 receptor antagonist, has demonstrated cognitive enhancing properties in aged rat models. Such compounds are explored for their potential in treating cognitive deficits in diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).

Organic Synthesis and Chemical Modification

Benzenesulfonamides participate in oxidative cross-coupling reactions, showcasing their utility in creating complex organic molecules. A study by Miura et al. (1998) highlighted the reaction of N-(2‘-Phenylphenyl)benzenesulfonamides with acrylate esters to produce phenanthridine derivatives, indicating their role in synthetic organic chemistry and potential pharmaceutical applications (Miura et al., 1998).

Anticancer and Antimicrobial Activity

Sulfonamide derivatives have been evaluated for their biological activities, including antimicrobial and anticancer effects. Research has synthesized novel Schiff bases of benzenesulfonamides, exploring their enzyme inhibition potential and antioxidant properties. Such studies contribute to drug discovery efforts targeting various diseases (Kausar et al., 2019).

Progesterone Receptor Antagonism

In the quest for nonsteroidal therapies for conditions like uterine leiomyoma and endometriosis, N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as novel progesterone receptor antagonists. This research illustrates the therapeutic potential of sulfonamide derivatives in treating diseases linked to progesterone receptor activity (Yamada et al., 2016).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide compounds have shown promise as inhibitors of various enzymes, such as carbonic anhydrases, which play crucial roles in physiological processes. Their inhibition by sulfonamide derivatives is explored for therapeutic applications in conditions like glaucoma, edema, and epilepsy (Gul et al., 2016).

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClINO2S/c1-9-2-5-11(6-3-9)19(17,18)16-13-7-4-10(15)8-12(13)14/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVRVTLILGSTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClINO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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